N-(7-methoxynaphthalen-1-yl)acetamide
Overview
Description
N-(7-methoxynaphthalen-1-yl)acetamide: is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential applications. This compound is characterized by the presence of a methoxy group attached to the naphthalene ring, which is further connected to an acetamide group. The molecular formula of this compound is C13H13NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-methoxynaphthalen-1-yl)acetamide typically involves the reaction of 7-methoxy-1-naphthylamine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(7-methoxynaphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 7-hydroxy-1-naphthylacetamide.
Reduction: The acetamide group can be reduced to an amine group, resulting in the formation of 7-methoxy-1-naphthylamine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 7-hydroxy-1-naphthylacetamide
Reduction: 7-methoxy-1-naphthylamine
Substitution: Various halogenated or alkylated derivatives of this compound.
Scientific Research Applications
N-(7-methoxynaphthalen-1-yl)acetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(7-methoxynaphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors and enzymes. The methoxy group plays a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 7-methoxy-1-naphthaleneacetamide
- N-(3-acetyl-7-methoxynaphthalen-1-yl)acetamide
- N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide (Agomelatine)
Comparison: N-(7-methoxynaphthalen-1-yl)acetamide is unique due to its specific structural features, such as the position of the methoxy group on the naphthalene ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds. For instance, Agomelatine, which has an ethyl group instead of an acetamide group, is known for its antidepressant properties, whereas this compound is primarily studied for its potential analgesic and neurological effects .
Properties
IUPAC Name |
N-(7-methoxynaphthalen-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9(15)14-13-5-3-4-10-6-7-11(16-2)8-12(10)13/h3-8H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIBKRTYRRRTPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466147 | |
Record name | N-(7-methoxynaphthalen-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93189-18-5 | |
Record name | N-(7-methoxynaphthalen-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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